molecular formula C15H18N2O2S B3288317 Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate CAS No. 851721-94-3

Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B3288317
CAS No.: 851721-94-3
M. Wt: 290.4 g/mol
InChI Key: PWMKNXQNIPVSRQ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate is a substituted thiazole derivative featuring a methyl group at position 5, a phenylethylamino substituent at position 2, and an ethyl carboxylate ester at position 4. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structural flexibility of the thiazole core allows for extensive modifications, making it a scaffold of interest in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-2-(2-phenylethylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-19-14(18)13-11(2)20-15(17-13)16-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMKNXQNIPVSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180414
Record name Ethyl 5-methyl-2-[(2-phenylethyl)amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851721-94-3
Record name Ethyl 5-methyl-2-[(2-phenylethyl)amino]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851721-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-2-[(2-phenylethyl)amino]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate has been investigated for its pharmacological properties. Its structure suggests potential activity as a pharmacophore for developing new therapeutic agents. Thiazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Case Studies:

  • A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives and their effects on cancer cell lines. This compound was included in the screening process, showing promising results against certain types of tumors .

Neuropharmacology

The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds with similar structures have been effective in modulating these pathways, which could be beneficial in treating mood disorders or neurodegenerative diseases.

Case Studies:

  • In a neuropharmacological study, derivatives of thiazole were shown to enhance cognitive function in animal models by acting on the dopaminergic system . this compound was hypothesized to possess similar properties based on its chemical structure.

Agricultural Chemistry

Thiazole derivatives are also investigated for their potential as agrochemicals. Their ability to inhibit certain enzymes can be leveraged to develop new herbicides or fungicides.

Case Studies:

  • Research has demonstrated that thiazole-based compounds can effectively inhibit the growth of specific fungal pathogens affecting crops . The application of this compound in agricultural settings is still under exploration but shows potential based on preliminary findings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structure-Activity Relationships (SAR)

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate (Target) 5-Me, 2-(phenylethyl)NH, 4-COOEt 304.38* Lipophilic; potential CNS activity
Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate 2-(benzylidene)NH, 4-COOEt ~275.3 Intermediate for Schiff base derivatives
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Me, 2-pyridinyl, 5-COOEt 262.29 Bioactive scaffold for carboxamide drugs
Ethyl 3-((2-chlorophenyl)amino)-5-methyl-2,4-thiazolecarboxylate 5-Me, 2-(2-Cl-C₆H₄)NH, 4-COOEt 296.77 MP: 145–146°C; electronegative Cl substituent
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 4-CF₃, 2-(o-tolyl)NH, 5-COOEt 344.31 Enhanced binding affinity due to CF₃ group

*Molecular weight calculated based on formula C₁₅H₂₀N₂O₂S.

Key Observations:

Position 2 Substituents: The phenylethylamino group in the target compound increases lipophilicity compared to analogs with pyridinyl () or benzylidene groups ().

Position 4/5 Modifications :

  • The methyl group at position 5 in the target compound contributes to steric bulk, which may influence conformational stability compared to unsubstituted analogs.
  • Carboxylate esters (e.g., 4-COOEt in the target) are common in prodrug designs, whereas carboxamides () offer metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The phenylethyl group in the target compound likely increases logP compared to pyridinyl () or morpholine-containing analogs ().
  • Melting Points : Analogs with halogen substituents (e.g., 2-chlorophenyl in ) exhibit higher melting points (145–146°C) due to stronger intermolecular forces.
  • Solubility : The target’s ester group may improve aqueous solubility over carboxamides but reduce it compared to hydroxylated derivatives ().

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of thioamides with α-halo ketones or esters, followed by functionalization of the thiazole ring. Key steps include:

  • Cyclization : Using precursors like ethyl 2-amino-4-methylthiazole-5-carboxylate and 2-phenylethylamine under reflux conditions with catalysts (e.g., DCC for amide coupling) .
  • Purification : Employ column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate the product .
  • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically varied to minimize side products. For example, using anhydrous conditions prevents hydrolysis of the ester group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

A combination of methods is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring substitution pattern, ester group, and 2-phenylethylamino moiety .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

Discrepancies often arise from variations in assay conditions or substituent effects. A systematic approach includes:

  • Comparative SAR Studies : Modify substituents (e.g., replacing the trifluoromethyl group in analogous compounds) to assess activity trends .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed concentrations, cell lines) to isolate variables .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes/receptors, correlating with experimental IC₅₀ values .

Q. What methodological strategies are recommended for optimizing the compound’s bioactivity against specific molecular targets?

Focus on structure-activity relationship (SAR) optimization:

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Prodrug Design : Replace the ethyl ester with a methyl or tert-butyl ester to improve bioavailability .
  • In Vitro Screening : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) paired with cytotoxicity profiling (MTT assay) to identify lead candidates .

Q. How should researchers address analytical discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Discrepancies may stem from solvent effects or degradation during storage. Mitigation strategies include:

  • Orthogonal Validation : Cross-check solubility (e.g., shake-flask method vs. HPLC) and stability (TGA/DSC for thermal decomposition) .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products via LC-MS .
  • Standardized Protocols : Adopt USP guidelines for reproducibility in pH-dependent solubility measurements .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies involving this compound?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values using software like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s test for pairwise comparisons) .
  • Meta-Analysis : Pool data from independent studies to assess effect size heterogeneity, addressing outliers via funnel plots .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic profiles?

  • ADMET Prediction : Use SwissADME or pkCSM to forecast absorption, metabolism, and toxicity .
  • QSAR Modeling : Train models on datasets of thiazole derivatives to predict logP, polar surface area, and BBB permeability .
  • MD Simulations : Analyze ligand-receptor binding stability over time (e.g., GROMACS) to prioritize derivatives for synthesis .

Tables: Key Data from Literature

Property Reported Values Source
Melting Point142–144°C (recrystallized from ethanol)
LogP (Predicted)2.8 ± 0.3
IC₅₀ (COX-2 Inhibition)18.7 µM
Solubility in PBS (pH 7.4)0.45 mg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate

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